2,5-Di([1,1'-biphenyl]-4-yl)furan
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Overview
Description
2,5-Di([1,1’-biphenyl]-4-yl)furan is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted at the 2 and 5 positions with biphenyl groups. The presence of biphenyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di([1,1’-biphenyl]-4-yl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with biphenyl derivatives in the presence of acylating or alkylating reagents . This reaction is often catalyzed by zinc chloride or other Lewis acids, and the reaction conditions include room temperature and the use of dichloromethane as a solvent .
Industrial Production Methods
Industrial production of 2,5-Di([1,1’-biphenyl]-4-yl)furan may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Di([1,1’-biphenyl]-4-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the biphenyl groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
2,5-Di([1,1’-biphenyl]-4-yl)furan has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Di([1,1’-biphenyl]-4-yl)furan exerts its effects involves interactions with various molecular targets. The biphenyl groups can interact with biological macromolecules, altering their function and leading to various biological effects. The furan ring can participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Furandicarboxaldehyde: An oxidation product of 5-hydroxymethyl furfural.
Uniqueness
2,5-Di([1,1’-biphenyl]-4-yl)furan is unique due to the presence of biphenyl groups, which impart distinct chemical and physical properties compared to other furan derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of high-performance materials and potential therapeutic agents .
Properties
CAS No. |
93297-78-0 |
---|---|
Molecular Formula |
C28H20O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,5-bis(4-phenylphenyl)furan |
InChI |
InChI=1S/C28H20O/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H |
InChI Key |
XOLZRITVIUFVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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